tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoropiperidine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluoropiperidine derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoropiperidine oxides, while reduction may produce difluoropiperidine derivatives with reduced functional groups.
Scientific Research Applications
tert-Butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoropiperidine moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate derivative with different structural features.
Uniqueness
tert-Butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate is unique due to the presence of the difluoropiperidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m0/s1 |
InChI Key |
KYNZGIOKUKGMCY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC(CN1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F |
Origin of Product |
United States |
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